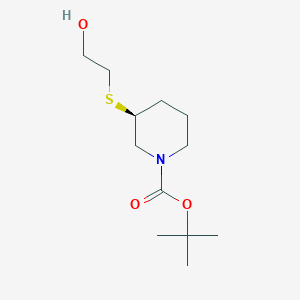

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 2-hydroxyethylsulfanyl substituent at the 3-position in the (S)-configuration. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for introducing sulfur-containing functional groups into drug candidates. The hydroxyethylsulfanyl moiety enhances solubility and metabolic stability compared to non-sulfur analogs, while the tert-butyl ester provides steric protection for the amine group during synthetic processes .

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(9-13)17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNHDPDAMCLMTR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Formation

The piperidine ring is typically constructed via hydrogenation of pyridine derivatives. For example, 3-hydroxypyridine undergoes catalytic hydrogenation (4–6 MPa H₂, 80–100°C, Rh/C catalyst) to yield racemic 3-hydroxypiperidine. This intermediate is resolved using chiral agents such as D-pyroglutamic acid in ethanol, isolating (S)-3-hydroxypiperidine as a diastereomeric salt.

Boc Protection

The resolved (S)-3-hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaHCO₃ or Et₃N) to introduce the tert-butoxycarbonyl (Boc) group. Typical conditions:

Thiol-Ethanol Side Chain Introduction

Mercaptoethanol Coupling

The hydroxyl group at position 3 of the Boc-protected piperidine is functionalized via nucleophilic substitution or Mitsunobu reaction:

Alternative Sulfur Incorporation

In some protocols, the sulfanyl group is introduced earlier. For example, 3-mercapto-piperidine intermediates are generated via hydrogenolysis of disulfides or reduction of sulfoxides. Subsequent Boc protection and hydroxyethylation yield the target compound.

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to enhance efficiency:

-

Step 1 : Boc protection of piperidine in a tubular reactor (residence time: 10–15 min, 50°C).

-

Step 2 : Thiol-ene reaction with 2-mercaptoethanol under UV irradiation (λ = 365 nm).

-

Advantages : Improved heat transfer, reduced reaction time (total <2 h), and scalability.

Purification and Characterization

Chromatographic Techniques

Analytical Data

-

¹H NMR (CDCl₃): δ 4.15–4.01 (m, 1H, piperidine-H), 3.72–3.22 (m, 2H, -SCH₂CH₂OH), 1.44 (s, 9H, Boc).

-

HPLC : Chiralcel OD-H column, hexane/ethanol (90:10), retention time = 12.3 min (S-enantiomer).

Comparative Analysis of Methods

Challenges and Optimizations

-

Stereochemical Integrity : Racemization during thiol coupling is minimized by low-temperature conditions.

-

Sulfur Stability : Use of inert atmospheres (N₂/Ar) prevents oxidation of the sulfanyl group.

-

Cost Reduction : Recyclable catalysts (e.g., Pd/C in hydrogenation) and solvent recovery systems improve economics.

Recent Advances

Chemical Reactions Analysis

Ester Group Reactivity

The tert-butyl ester undergoes classical nucleophilic acyl substitution reactions, with its reactivity modulated by steric hindrance from the bulky tert-butyl group.

Hydrolysis

-

Acid-Catalyzed Hydrolysis :

In aqueous acidic conditions (e.g., HCl or H₂SO₄), the ester hydrolyzes to form (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid and tert-butanol .

Mechanism : -

Base-Promoted Saponification :

Reaction with NaOH or KOH yields the carboxylate salt and tert-butanol. The reaction is driven to completion by deprotonation of the carboxylic acid .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acid hydrolysis | H₃O⁺, H₂O, reflux | Carboxylic acid + tert-butanol |

| Base saponification | NaOH/H₂O, heat | Carboxylate salt + tert-butanol |

Sulfanyl Group Transformations

The –SCH₂CH₂OH group participates in redox and substitution reactions.

Oxidation

-

To Sulfoxide :

Mild oxidants like H₂O₂ or NaIO₄ convert the thioether (–S–) to a sulfoxide (–SO–). -

To Sulfone :

Strong oxidants (e.g., mCPBA) further oxidize the sulfoxide to a sulfone (–SO₂–).

Reduction

-

Thiol Formation :

Reduction with LiAlH₄ cleaves the C–S bond, yielding a thiol (–SH) and ethanol.

| Reaction | Reagents | Products |

|---|---|---|

| Oxidation (S→SO) | H₂O₂, 0°C | Sulfoxide derivative |

| Oxidation (S→SO₂) | mCPBA, RT | Sulfone derivative |

| Reduction | LiAlH₄, ether | Thiol + ethanol |

Piperidine Ring Modifications

The piperidine ring undergoes alkylation, acylation, and deprotection reactions.

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, generating a secondary amine .

Nucleophilic Substitution

The free amine (post-Boc removal) reacts with:

-

Alkyl halides : Forms quaternary ammonium salts.

-

Acid chlorides : Produces amides.

Research Findings

-

Enzymatic Hydrolysis :

Acetylcholinesterase-like enzymes can catalyze ester hydrolysis in biological systems, suggesting potential for targeted drug delivery . -

Synthetic Utility :

The sulfanyl group serves as a handle for bioconjugation in peptide synthesis and polymer chemistry.

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate (Relative) | Yield (%) | Key Reference |

|---|---|---|---|---|

| tert-Butyl ester | Acid hydrolysis | Moderate | 85–90 | |

| Sulfanyl group | Oxidation to sulfone | Slow | 70–75 | |

| Piperidine amine | Boc deprotection | Fast | >95 |

Mechanistic Insights

Scientific Research Applications

Biological Activities

- Antioxidant Properties : Research indicates that compounds similar to (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine derivatives exhibit antioxidant activity, which can help in protecting cells from oxidative stress. This property is crucial in developing treatments for diseases related to oxidative damage.

- Neuroprotective Effects : Studies have shown that piperidine derivatives can have neuroprotective effects. These compounds may play a role in the prevention of neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation.

- Antimicrobial Activity : Some research suggests that piperidine-based compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Drug Development

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting different diseases.

Case Studies

- Synthesis of Antiviral Agents : A study demonstrated the use of similar piperidine derivatives in synthesizing antiviral compounds effective against viral infections such as influenza and HIV. The modifications made to the piperidine core were crucial for enhancing antiviral activity.

- Pain Management : Research has explored the analgesic properties of piperidine derivatives, indicating that this compound could be developed into pain management medications by targeting specific pain pathways in the nervous system.

Mechanism of Action

The mechanism of action of (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylsulfanyl group can form hydrogen bonds and engage in other non-covalent interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, while the tert-butyl ester group can modulate the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Substituent Functional Group Analysis

The following table compares key structural and functional differences between the target compound and its analogs:

Physicochemical and Reactivity Differences

- Solubility : The dihydroxy analog () exhibits higher aqueous solubility due to multiple hydroxyl groups, whereas the hydroxyethylsulfanyl group in the target compound balances lipophilicity and solubility .

- Stability : Sulfur-containing analogs (e.g., target compound, ) may show increased oxidative stability compared to hydroxyl or amine derivatives but require protection during acidic/basic reactions .

- Stereochemical Impact: The (S)-configuration at C3 in the target compound and ’s amino-acid derivative are critical for biological activity, as enantiomers often differ in receptor binding .

Biological Activity

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound characterized by its unique piperidine structure, which includes a hydroxyl group and a sulfanyl group. These features suggest potential biological activities that warrant further investigation. This article reviews the current understanding of its biological activity, including synthesis, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C12H23NO3S

- Molecular Weight : 261.38 g/mol

- CAS Number : 1353994-50-9

The structural characteristics of this compound enhance its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology. The presence of both hydroxyl and sulfanyl functionalities is significant in determining its interaction with biological systems.

Comparative Analysis with Similar Compounds

A comparison table highlights the structural similarities and differences with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylpiperidine | Piperidine ring | Lacks functional groups enhancing solubility |

| 4-Hydroxyphenylalanine | Amino acid | Contains a hydroxyl group but different biological roles |

| Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | Similar backbone | Different ester group affecting reactivity |

This table illustrates how variations in functional groups can significantly influence chemical behavior and biological activity.

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown important parameters such as half-life and tissue distribution. For example, certain piperidine derivatives exhibited moderate brain exposure and favorable distribution in organs like the liver and kidneys . Understanding these parameters for this compound will be crucial for assessing its therapeutic potential.

Case Studies and Research Findings

While direct studies on this compound are sparse, the following findings from related research provide insights into its potential applications:

- Anticancer Efficacy : Research indicates that compounds with similar structures can effectively inhibit the growth of breast cancer cells while sparing nonmalignant cells . This selectivity is essential for developing safer therapeutic agents.

- Mechanism of Action : The mechanism by which related compounds exert their effects often involves interactions at the molecular level, such as forming hydrogen bonds or engaging in hydrophobic interactions with target enzymes or receptors.

Q & A

Basic: What safety protocols should be followed when handling (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester in laboratory settings?

Answer:

Safety measures should align with GHS classifications for structurally similar piperidine derivatives. Key protocols include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .

- Ventilation: Use fume hoods to minimize inhalation risks, as acute toxicity via inhalation is documented for analogous compounds (Category 4) .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent spreading .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Answer:

Structural validation requires a multi-technique approach:

- NMR Spectroscopy: Compare - and -NMR spectra to computational predictions (e.g., using PubChem data for analogous tert-butyl esters). Key signals include tert-butyl groups (~1.4 ppm) and piperidine ring protons .

- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]) against the theoretical molecular weight (calculated from ). High-resolution MS ensures accuracy .

- Chromatographic Purity: Use HPLC with a C18 column and mobile phase (e.g., methanol/buffer) to assess purity (>95% by area normalization) .

Basic: What are the critical physicochemical properties to characterize for this compound, and how are they determined?

Answer:

Key properties include:

Advanced: How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Answer:

Optimization strategies include:

- Reagent Selection: Use DMAP (4-dimethylaminopyridine) and triethylamine to enhance nucleophilic substitution efficiency during esterification .

- Temperature Control: Maintain 0–20°C during thiourea coupling to suppress side reactions (e.g., oxidation of sulfanyl groups) .

- Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from regioisomers .

- Yield Monitoring: Track reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry if intermediates stall .

Advanced: What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:

Adopt a split-split-plot design for multi-factor analysis:

- Factors: pH (3, 7, 11), temperature (4°C, 25°C, 40°C), and time (0, 7, 30 days).

- Assays: Quantify degradation via HPLC at each interval. Use ANOVA to identify significant interactions (e.g., pH 11 + 40°C accelerates ester hydrolysis) .

- Control: Include antioxidants (e.g., BHT) to assess oxidative stability .

Advanced: How should researchers resolve contradictions in hazard data (e.g., conflicting acute toxicity classifications)?

Answer:

- Source Validation: Cross-reference SDS entries from reputable suppliers (e.g., Key Organics) against peer-reviewed toxicology studies .

- In Silico Modeling: Use tools like ECOSAR to predict acute toxicity based on structural analogs. Discrepancies may arise from impurity profiles .

- Experimental Reassessment: Conduct OECD Guideline 423 (acute oral toxicity) tests in rodents at 300–2000 mg/kg doses to confirm classification .

Advanced: What methodologies assess the environmental impact of this compound during disposal?

Answer:

- Biodegradation Studies: Use OECD 301B (CO evolution test) to measure microbial breakdown in aqueous systems .

- Ecotoxicology: Expose Daphnia magna to 0.1–10 mg/L concentrations; calculate LC values .

- Leaching Potential: Soil column experiments quantify mobility via HPLC-MS/MS detection in leachates .

Regulatory: How can researchers ensure compliance with GHS and REACH regulations during preclinical studies?

Answer:

- Labeling: Include GHS pictograms (e.g., Health Hazard, Exclamation Mark) per CLP Regulation (EC) No 1272/2008 .

- Documentation: Maintain SDS with Section 15 (regulatory info) detailing EUH statements and disposal codes .

- REACH Registration: Submit substance identity, toxicity data, and exposure scenarios to ECHA if annual volumes exceed 1 tonne .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.